

Azido-PEG11-t-butyl Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Azido-PEG11-t-butyl ester**

Cat. No.: **B11931017**

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This technical guide provides an in-depth overview of **Azido-PEG11-t-butyl ester**, a versatile heterobifunctional linker crucial in drug discovery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, experimental protocols for its use, and visual representations of its reaction mechanisms.

Core Properties of Azido-PEG11-t-butyl Ester

Azido-PEG11-t-butyl ester is a chemical tool featuring a terminal azide group and a t-butyl ester protected carboxylic acid, connected by a flexible 11-unit polyethylene glycol (PEG) spacer. This structure allows for its application in "click chemistry" and subsequent conjugation to biomolecules.

Physicochemical and Chemical Data

The following table summarizes the key quantitative data for **Azido-PEG11-t-butyl ester**.

Property	Value	Source
Molecular Formula	C ₂₉ H ₅₇ N ₃ O ₁₃	[1]
Molecular Weight	655.78 g/mol	[1]
Exact Mass	655.3900	[1]
Purity	>95%	[1]
Appearance	To be determined	[1]
Solubility	Soluble in DMSO and other organic solvents	[2]
Storage (Powder)	-20°C for 3 years	[2]
Storage (In solvent)	-80°C for 1 year	[2]

Elemental Analysis

Element	Percentage
Carbon (C)	53.11%
Hydrogen (H)	8.76%
Nitrogen (N)	6.41%
Oxygen (O)	31.72%

Key Applications and Reaction Mechanisms

Azido-PEG11-t-butyl ester is primarily utilized in two key reaction types: click chemistry via its azide group and amide bond formation following the deprotection of its t-butyl ester.

Click Chemistry: A Gateway to Bioconjugation

The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules through click chemistry. This bioorthogonal reaction is central to its utility in attaching the PEG linker to proteins, peptides, or other biomolecules. Two primary forms of azide-alkyne cycloaddition are employed:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction requires a copper(I) catalyst to form a stable triazole linkage.[3]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, such as in living systems, the azide can react with strained cyclooctynes (e.g., DBCO, BCN) without the need for a metal catalyst.[4][5]

T-butyl Ester Deprotection and Amide Coupling

The t-butyl ester serves as a protecting group for a carboxylic acid. Under acidic conditions, this group is cleaved to reveal a free carboxylic acid.[6] This newly exposed functional group can then be activated to react with primary amines, forming a stable amide bond. This two-step process is fundamental for conjugating the other end of the PEG linker to a target molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments involving **Azido-PEG11-t-butyl ester**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating **Azido-PEG11-t-butyl ester** to an alkyne-containing molecule.

Materials:

- **Azido-PEG11-t-butyl ester**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I) stabilizing ligand[3]

- Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
- Organic Solvent (e.g., DMSO)

Procedure:

- Dissolve Reactants: Dissolve the **Azido-PEG11-t-butyl ester** and the alkyne-functionalized molecule in a minimal amount of an organic solvent like DMSO.
- Prepare Copper Catalyst Solution: In a separate tube, prepare a fresh solution of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in the reaction buffer. A typical ratio is 1:5 of copper to ligand.[[7](#)]
- Initiate the Reaction: Add the dissolved reactants to the reaction buffer. Then, add the copper/ligand solution.
- Add Reducing Agent: To initiate the click reaction, add a fresh solution of sodium ascorbate. [[3](#)]
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
- Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating **Azido-PEG11-t-butyl ester** to a strained alkyne (e.g., DBCO-functionalized protein).[[5](#)]

Materials:

- **Azido-PEG11-t-butyl ester**
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

- Organic Solvent (optional, e.g., DMSO)

Procedure:

- Dissolve Linker: Dissolve the **Azido-PEG11-t-butyl ester** in an organic solvent such as DMSO to create a stock solution.
- Prepare Reaction Mixture: In a reaction tube, combine the strained alkyne-functionalized molecule with the reaction buffer.
- Add Linker: Add a molar excess (typically 5-20 fold) of the **Azido-PEG11-t-butyl ester** stock solution to the reaction mixture.^[5] Ensure the final concentration of the organic solvent is low (<10%) to prevent denaturation of proteins.^[5]
- Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.^[5] Alternatively, the reaction can be performed at 4°C overnight.^[5]
- Purification: Remove excess, unreacted linker and other small molecules via size-exclusion chromatography or dialysis.^[5]

Protocol 3: T-butyl Ester Deprotection

This protocol details the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

- **Azido-PEG11-t-butyl ester** conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable organic solvent

Procedure:

- Dissolve Conjugate: Dissolve the t-butyl ester-containing molecule in an anhydrous organic solvent like DCM.

- Acidic Treatment: Add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM.
- Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Removal of Acid: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
- Isolation: The resulting carboxylic acid can be used directly in the next step or purified if necessary.

Protocol 4: Amide Bond Formation

This protocol describes the coupling of the deprotected carboxylic acid to an amine-containing molecule.

Materials:

- Carboxylic acid-terminated PEG linker (from Protocol 3)
- Amine-containing molecule
- Coupling agents (e.g., EDC/NHS or HATU/DIPEA)[\[8\]](#)[\[9\]](#)
- Anhydrous, amine-free solvent (e.g., DMF or DCM)

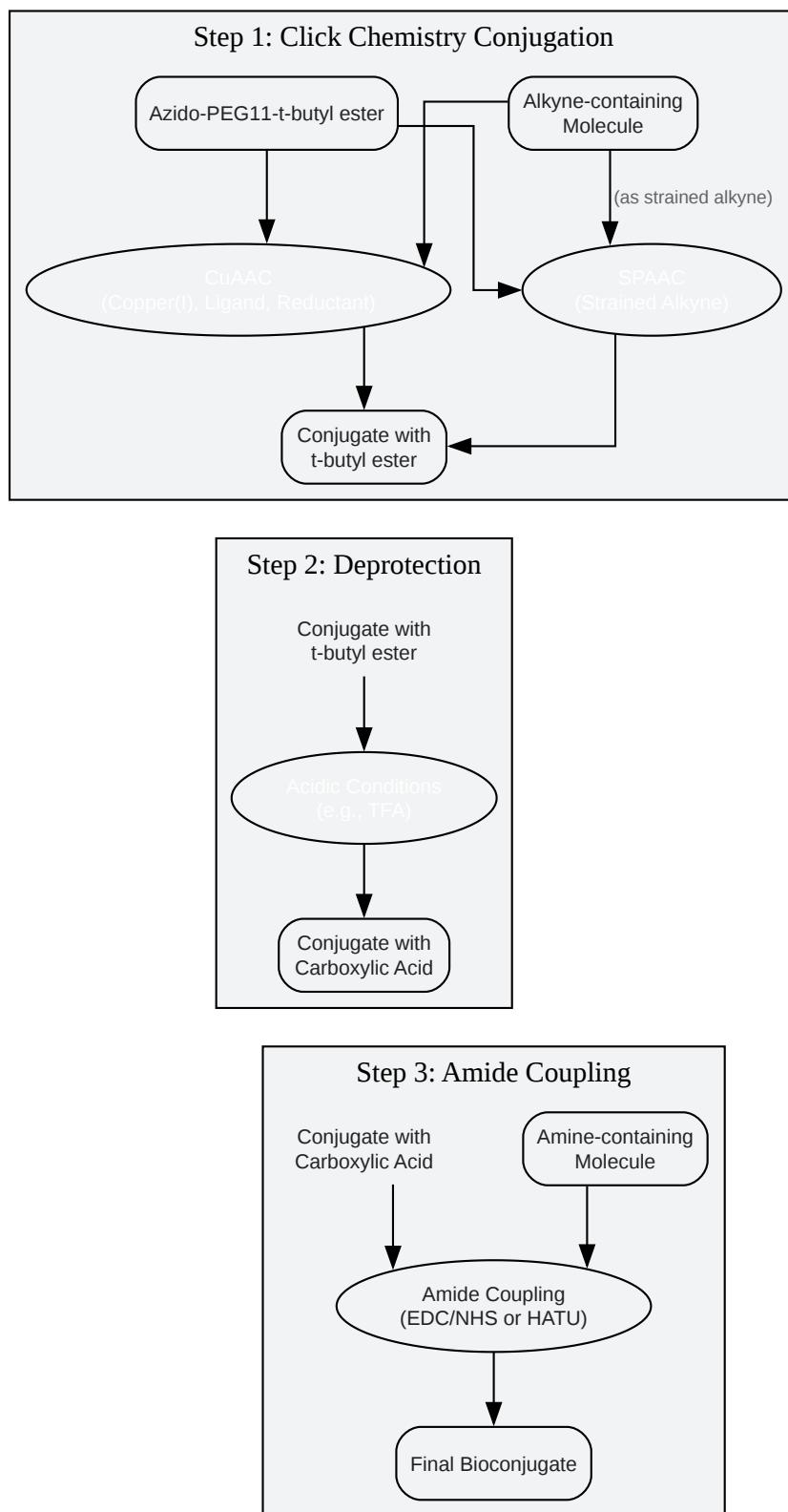
Procedure:

- Dissolve Reactants: Dissolve the carboxylic acid-terminated PEG linker and the amine-containing molecule in the anhydrous solvent.
- Activate Carboxylic Acid: Add the coupling agents to the reaction mixture. For EDC/NHS, add NHS first, followed by EDC. For HATU, add HATU and a non-nucleophilic base like DIPEA.
- Incubation: Stir the reaction at room temperature for 4-24 hours. The optimal time may vary depending on the substrates.

- Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or reversed-phase HPLC) to remove unreacted starting materials and coupling byproducts.

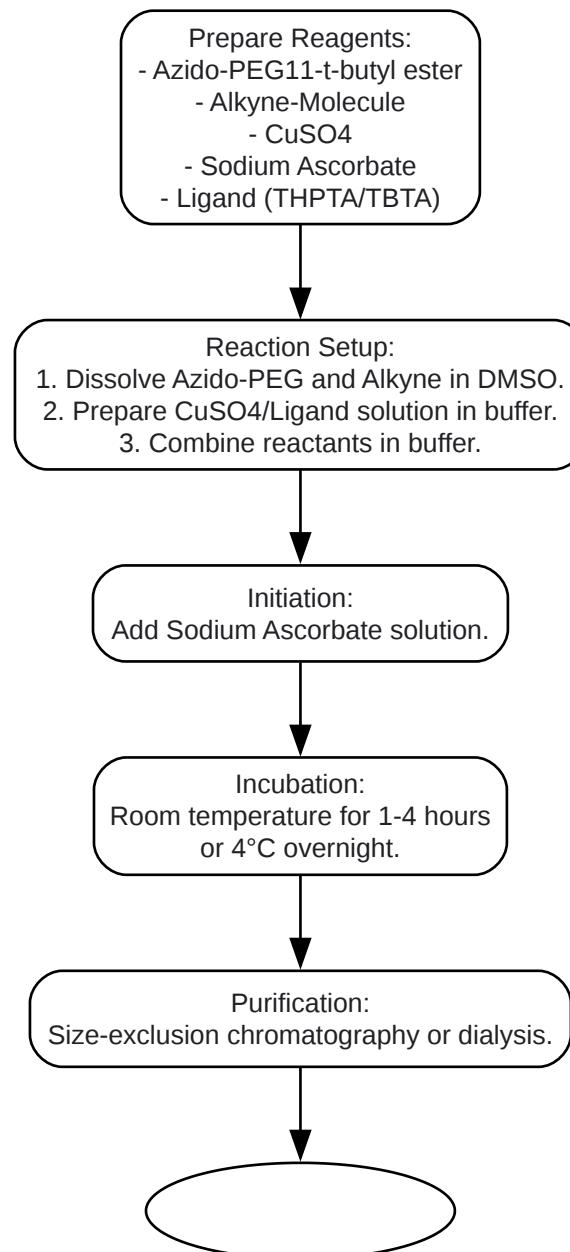
Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving **Azido-PEG11-t-butyl ester**.



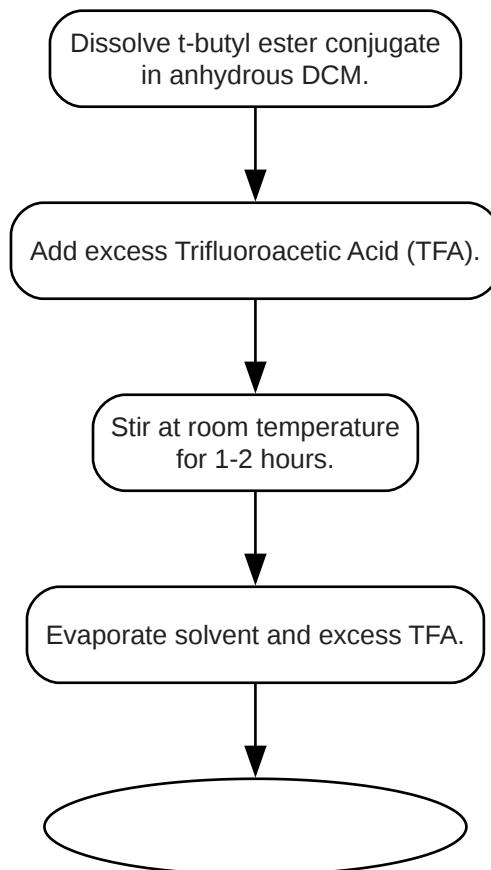
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Figure 1: General experimental workflow for the use of **Azido-PEG11-t-butyl ester**.



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Figure 2: Detailed workflow for a CuAAC reaction.



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